3-methoxy-1-methyl-6H-benzo[c]chromen-6-one
Overview
Description
3-methoxy-1-methyl-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-6H-benzo[c]chromen-6-one typically involves a multi-step process. One common method starts with the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile. This reaction is carried out at 50°C for 27 hours, resulting in the formation of 6H-benzo[c]chromen-6-one. The subsequent methylation of this intermediate with iodomethane in the presence of potassium hydroxide yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, as a phosphodiesterase II inhibitor, it can modulate the levels of cyclic nucleotides in cells, thereby affecting various cellular processes. The compound’s ability to inhibit phosphodiesterase II is attributed to its structural features, which allow it to bind to the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
3,7-Dihydroxy-9-methoxy-1-methyl-6H-benzo[c]chromen-6-one: This compound shares a similar core structure but has additional hydroxyl groups, which may confer different biological activities.
6H-benzo[c]chromen-6-one: The parent compound without the methoxy and methyl substitutions, which can be used as a precursor in the synthesis of various derivatives.
Uniqueness
3-methoxy-1-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitutions, which enhance its biological activity and make it a valuable compound for research and industrial applications. Its ability to inhibit phosphodiesterase II sets it apart from other similar compounds, making it a promising candidate for the development of new therapeutic agents .
Properties
IUPAC Name |
3-methoxy-1-methylbenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-9-7-10(17-2)8-13-14(9)11-5-3-4-6-12(11)15(16)18-13/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNSYJYHWNRBBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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